molecular formula C15H21NO3 B5494148 2-(2-methoxyphenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide

2-(2-methoxyphenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide

Cat. No.: B5494148
M. Wt: 263.33 g/mol
InChI Key: FRRPZORTMLYJKU-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide is an organic compound with a complex structure It is characterized by the presence of a methoxyphenyl group, an oxolan-2-yl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide typically involves multiple steps. One common method starts with the reaction of 2-methoxybenzaldehyde with ethylamine to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine. The amine is then reacted with oxirane (ethylene oxide) under acidic conditions to introduce the oxolan-2-yl group. Finally, the resulting compound is acetylated using acetic anhydride to form the desired acetamide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 2-(2-hydroxyphenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide.

    Reduction: Formation of 2-(2-methoxyphenyl)-N-[1-(oxolan-2-yl)ethyl]amine.

    Substitution: Formation of 2-(2-halophenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide.

Scientific Research Applications

2-(2-methoxyphenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic amino acids in proteins, while the oxolan-2-yl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-hydroxyphenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide
  • 2-(2-chlorophenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide
  • 2-(2-bromophenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide

Uniqueness

2-(2-methoxyphenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide is unique due to the presence of the methoxy group, which can undergo various chemical modifications

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-11(13-8-5-9-19-13)16-15(17)10-12-6-3-4-7-14(12)18-2/h3-4,6-7,11,13H,5,8-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRPZORTMLYJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NC(=O)CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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